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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and
pharmacological characteristics of 3-(2-Aminopropyl)phenol, a phenethylamine derivative
with known interactions with serotonin receptors. Due to the limited availability of published
experimental spectra for this specific compound, this guide presents predicted spectroscopic
data based on the analysis of its functional groups and known spectral ranges for similar
chemical structures. Detailed, generalized protocols for acquiring such data via Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS) are provided. Furthermore, this guide visualizes the known signaling pathways associated
with the compound's targets and outlines a typical experimental workflow for its spectroscopic
characterization.

Chemical Structure and Properties
e |[UPAC Name: 3-(2-aminopropyl)phenol

¢ Synonyms: a-Methyl-m-tyramine, m-Hydroxyamphetamine

e CAS Number: 1075-61-2

e Molecular Formula: CoH13NO
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e Molecular Weight: 151.21 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2-

Aminopropyl)phenol. These predictions are based on the typical spectral regions for the

functional groups present in the molecule: a phenol group, a benzene ring, a primary amine,

and an alkyl chain.

Infrared (IR) Spectroscopy

Wavenumber . . . .

(cm-?) Intensity Vibration Mode Functional Group
3550-3200 Strong, Broad O-H Stretch Phenol

3500-3300 Medium N-H Stretch Primary Amine
~3030 Medium C-H Stretch Aromatic

2950-2850 Medium to Strong C-H Stretch Alkyl (CHs, CHz, CH)
1700-1500 Medium, Sharp C=C Bending Aromatic Ring
1650-1580 Medium N-H Bend Primary Amine

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (d) in ppm relative to TMS.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Aminopropyl_phenol
https://www.biosynth.com/p/BAA07561/1075-61-2-3-2-aminopropylphenol
https://www.benchchem.com/product/b1671444?utm_src=pdf-body
https://www.benchchem.com/product/b1671444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift Lo . .
Multiplicity Integration Proton Assignment
(ppm)
) Aromatic protons
~7.1-6.6 Multiplet 4H
(CeHa)
~45-7.0 Broad Singlet 1H Phenolic -OH
~3.0-3.5 Multiplet 1H Methine proton (-CH)
) Methylene protons (-
~25-29 Multiplet 2H
CH2)
~15-25 Broad Singlet 2H Amine protons (-NHz2)
~1.1 Doublet 3H Methyl protons (-CHs)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (d) in ppm relative to TMS.

Chemical Shift (ppm)

Carbon Assignment

~155 C-OH (Phenolic)

~140 Quaternary aromatic carbon
~130 - 115 Aromatic CH carbons

~50 Methine carbon (-CH)

~45 Methylene carbon (-CHz)
~20 Methyl carbon (-CHs)

Mass Spectrometry (MS)
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m/z Ratio Interpretation
151 Molecular lon [M]*
134 Loss of NHs

107 Benzylic cleavage
77 Phenyl cation

44 [CH3-CH=NH2]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-(2-

Aminopropyl)phenol.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 3-(2-Aminopropyl)phenol is finely ground with
potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed
into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl),
and allowing the solvent to evaporate.

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR
spectrometer. The spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and
subtracted from the sample spectrum to correct for atmospheric and instrumental
interferences.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-(2-Aminopropyl)phenol is dissolved in a

deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), is added.
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Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired at a frequency of 300-600 MHz. For 13C NMR, a frequency of 75-150 MHz
is common. Broadband proton decoupling is typically used for 133C NMR to simplify the
spectrum to single peaks for each unique carbon atom.

Data Analysis: The chemical shifts, signal integrations, and coupling patterns (for *H NMR)
are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 3-(2-Aminopropyl)phenol is prepared in a suitable

volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC) or liquid chromatography
(LC). Electron ionization (EIl) or a soft ionization technique like electrospray ionization (ESI)
can be used. The instrument is set to scan over a mass-to-charge (m/z) range appropriate
for the expected molecular weight.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of
the compound from the molecular ion peak. The fragmentation pattern provides information
about the structure of the molecule.

Visualization of Signaling Pathways and
Experimental Workflow
Interaction with Serotonin Receptors

3-(2-Aminopropyl)phenol is known to act as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C

serotonin receptors, and as an antagonist at the 5-HT2A receptor. The following diagram

illustrates a simplified overview of the downstream signaling pathways affected by these
interactions.[3][4][5][6]
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Simplified Signaling of 3-(2-Aminopropyl)phenol at Serotonin Receptors
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Caption: Interaction of 3-(2-Aminopropyl)phenol with serotonin receptors.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-(2-Aminopropyl)phenol.
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Experimental Workflow for Spectroscopic Analysis
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Caption: A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Pharmacological Profile of 3-(2-
Aminopropyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671444#spectroscopic-data-of-3-2-aminopropyl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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